Biochemical SMYD3 Inhibition
Smyd3-IN-2 exhibits a cellular-to-biochemical IC50 ratio of 0.93 (0.75 μM cellular / 0.81 μM biochemical), indicating excellent cell permeability and target engagement in intact cells without potency drop-off [1]. This contrasts with EPZ031686, which despite its high biochemical potency (3 nM, 270-fold more potent biochemically than Smyd3-IN-2), shows a cellular IC50 of 36 nM in HepG2 cells—a 12-fold drop in cellular versus biochemical potency [2]. The near 1:1 biochemical-to-cellular potency ratio of Smyd3-IN-2 reduces the uncertainty associated with translating biochemical inhibition to cellular efficacy, particularly relevant for researchers planning phenotypic screening campaigns or target validation studies where cellular target engagement is the primary readout [3].
| Evidence Dimension | Biochemical IC50 vs. Cellular IC50 |
|---|---|
| Target Compound Data | Biochemical IC50 = 0.81 μM; Cellular IC50 (BGC823) = 0.75 μM |
| Comparator Or Baseline | EPZ031686: Biochemical IC50 = 3 nM; Cellular IC50 (HepG2) = 36 nM |
| Quantified Difference | Smyd3-IN-2: 0.93× cellular/biochemical ratio; EPZ031686: 12× cellular/biochemical ratio |
| Conditions | Biochemical: SMYD3 enzymatic assay; Cellular: MTT assay on BGC823 gastric adenocarcinoma cells for Smyd3-IN-2; HepG2 hepatocellular carcinoma cells for EPZ031686 |
Why This Matters
A cellular-to-biochemical IC50 ratio near unity indicates robust cell permeability and minimal intracellular inactivation, enabling confident dosing for cellular phenotype studies without requiring large safety margins or high concentrations.
- [1] Zhu HP, Chai J, Qin R, Leng H, Wen X, Peng C, He G, Han B. Discovery of tetrahydrofuranyl spirooxindole-based SMYD3 inhibitors against gastric cancer via inducing lethal autophagy. Eur J Med Chem. 2023 Jan 15;246:115009. View Source
- [2] Mitchell LH, Boriack-Sjodin PA, Smith S, et al. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable SMYD3 Inhibitor. ACS Med Chem Lett. 2016;7(2):134-138. Table: Biochemical IC50 = 3 nM; Cellular IC50 = 36 nM. View Source
- [3] Van Aller GS, Graves AP, Elkins PA, et al. Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM and Substrate Binding Sites. Structure. 2016;24(5):774-781. View Source
